molecular formula C27H24N4O4 B2851048 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1359196-81-8

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2851048
CAS No.: 1359196-81-8
M. Wt: 468.513
InChI Key: CLKZBCXPXPTGED-UHFFFAOYSA-N
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Description

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Biological Activity

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxadiazole Ring : A five-membered heterocyclic ring known for its bioisosteric properties.
  • Dihydrophthalazinone Core : This structure is often associated with various pharmacological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC24H28N4O4
Molecular Weight432.50 g/mol
LogP3.1945
Polar Surface Area62.54 Ų
Hydrogen Bond Acceptors7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known to exhibit:

  • Inhibition of Enzymes : Compounds with oxadiazole rings have been shown to inhibit various enzymes such as carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and inflammation .
  • Receptor Modulation : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated the potential of oxadiazole derivatives to inhibit the growth of cancer cell lines. For example:
    • IC50 values for related compounds against various cancer cell lines (e.g., MCF7, HCT116) have shown promising results, indicating effective cytotoxicity .
  • Anti-inflammatory Effects : Compounds similar to this one have exhibited anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response .
  • Antibacterial and Antifungal Properties : The presence of the oxadiazole ring has been linked to antibacterial activity against Gram-positive bacteria and antifungal effects against various fungal strains .

Case Study 1: Anticancer Activity Evaluation

In a study published by Arafa et al., several oxadiazole derivatives were synthesized and evaluated for their anticancer properties using MTT assays. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting a strong potential for further development .

Case Study 2: Inhibition of Histone Deacetylases

Another study highlighted the ability of oxadiazole derivatives to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression related to cancer cell proliferation and survival . This mechanism underscores the compound's potential as an anticancer agent.

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-4-17-10-13-19(14-11-17)31-27(32)21-9-7-6-8-20(21)24(29-31)26-28-25(30-35-26)18-12-15-22(34-5-2)23(16-18)33-3/h6-16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKZBCXPXPTGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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